[(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate [(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate
Brand Name: Vulcanchem
CAS No.: 7392-74-7
VCID: VC0017292
InChI: InChI=1S/C27H22O8/c1-27(35-25(30)20-15-9-4-10-16-20)22(34-24(29)19-13-7-3-8-14-19)21(33-26(27)31)17-32-23(28)18-11-5-2-6-12-18/h2-16,21-22H,17H2,1H3/t21-,22-,27-/m1/s1
SMILES: CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Molecular Formula: C27H22O8
Molecular Weight: 474.5 g/mol

[(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate

CAS No.: 7392-74-7

VCID: VC0017292

Molecular Formula: C27H22O8

Molecular Weight: 474.5 g/mol

* For research use only. Not for human or veterinary use.

[(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate - 7392-74-7

Description

[(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxo-tetrahydrofuran-2-yl]methyl benzoate, also known as (3r,4r,5r)-5-((benzoyloxy)methyl)-3-methyl-2-oxotetrahydrofuran-3,4-diyl dibenzoate, is a chemical compound with the molecular formula C27H22O8 and a molecular weight of 474.47 . It has a CAS number of 7392-74-7 and an MDL number of MFCD07369678 . The purity of this compound is typically around 97% . It is also known by other names, including (2R, 3R, 4R)-3, 4-dibenzoyloxy-4-methyl-5-oxo-tetrahydrofuran-2-yl methyl benzoate .

This compound is categorized as an organic building block and a reference compound . It is intended for use in research and testing and is not meant for use as a drug, food, or household item . PharmaBlock Sciences, Inc. manufactures [(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxo-tetrahydrofuran-2-yl]methyl benzoate and recommends storing it at room temperature .

A similar compound, 2',3',5'-Tri-O-benzoyl-2-thiouridine, has the molecular formula C30H24N2O8S . It is also known as 2-Sulfanylidene-1-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-2,3-dihydropyrimidin-4(1H)-one and has a molecular weight of 572.6 g/mol .

CAS No. 7392-74-7
Product Name [(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate
Molecular Formula C27H22O8
Molecular Weight 474.5 g/mol
IUPAC Name [(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate
Standard InChI InChI=1S/C27H22O8/c1-27(35-25(30)20-15-9-4-10-16-20)22(34-24(29)19-13-7-3-8-14-19)21(33-26(27)31)17-32-23(28)18-11-5-2-6-12-18/h2-16,21-22H,17H2,1H3/t21-,22-,27-/m1/s1
Standard InChIKey KOELERLPRQKGLG-VHFRWLAGSA-N
SMILES CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Canonical SMILES CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Synonyms 2-C-Methyl-D-ribonic Acid γ-Lactone 2,3,5-Tribenzoate;
PubChem Compound 14727490
Last Modified Sep 14 2023

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